molecular formula C20H15N3 B5574297 3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine

3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine

Cat. No.: B5574297
M. Wt: 297.4 g/mol
InChI Key: PTRXHNZMFWUITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine is a useful research compound. Its molecular formula is C20H15N3 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.126597491 g/mol and the complexity rating of the compound is 360. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Polymerization Catalysts

Research has demonstrated the use of 3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine derivatives in nickel(II) complexes as catalysts for the polymerization of norbornene. These complexes exhibit different geometrical structures and are characterized by elemental and spectroscopic analyses. Their catalytic performance is influenced by factors like concentration, temperature, and ligand environments (Eseola et al., 2010).

2. Two-Photon Absorption Chromophores

A heterocycle-based two-photon absorption chromophore using this compound (DIYSP) has been synthesized. It exhibits significant two-photon absorption and fluorescence properties, useful in microstructure fabrication under femtosecond laser irradiation (Yan et al., 2007).

3. Antimicrobial Agents

Compounds derived from this compound have been studied for their antimicrobial activities. They show effectiveness against a range of bacterial and fungal pathogens, highlighting their potential as new antimicrobial agents (Mallemula et al., 2015).

4. Organic Semiconductor Devices

Studies on optoelectronic and charge transfer properties of compounds containing this compound have shown their potential in organic semiconductor devices. They exhibit various beneficial properties like small hole reorganization energies and greater transfer integrals, which are crucial for efficient device performance (Irfan et al., 2019).

5. Light-Emitting Electrochemical Cells

Cationic Ir(III) complexes with this compound derivatives exhibit blue-green luminescence and are promising for use in light-emitting electrochemical cells (LECs). Theoretical studies have helped understand the influence of different ligands on emission energies and quantum yields, vital for developing efficient LECs (Qu et al., 2014).

6. Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives, related to the target compound, have shown effectiveness as inhibitors against mild steel corrosion. Their performance was analyzed through various methods including electrochemical and surface analysis, indicating their potential in corrosion protection applications (Saady et al., 2021).

7. Soluble and Thermally Stable Polyimides

A study synthesized a novel diamine monomer containing a this compound group, which was then used to create polyimides. These polyimides demonstrated excellent solubility in polar solvents and high thermal stability, suggesting their utility in advanced material applications (Ghaemy & Alizadeh, 2009).

Properties

IUPAC Name

3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3/c1-3-8-15(9-4-1)18-19(16-10-5-2-6-11-16)23-20(22-18)17-12-7-13-21-14-17/h1-14H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRXHNZMFWUITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine
Reactant of Route 3
Reactant of Route 3
3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine
Reactant of Route 4
Reactant of Route 4
3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine
Reactant of Route 5
3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine
Reactant of Route 6
3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.